6,6'-Dimethyl 5,5'-dibromo-2H,2'H,3H,3'H-[1,1'-biindole]-6,6'-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6’-Dimethyl 5,5’-dibromo-2H,2’H,3H,3’H-[1,1’-biindole]-6,6’-dicarboxylate is a complex organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs This compound is characterized by its unique structure, which includes two indole rings connected by a single bond, with bromine and methyl groups attached at specific positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-Dimethyl 5,5’-dibromo-2H,2’H,3H,3’H-[1,1’-biindole]-6,6’-dicarboxylate typically involves the following steps:
Formation of the Indole Rings: The indole rings can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst.
Carboxylation: The carboxylate groups can be introduced through carboxylation reactions using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6,6’-Dimethyl 5,5’-dibromo-2H,2’H,3H,3’H-[1,1’-biindole]-6,6’-dicarboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohols, amines.
Substitution: Substituted indoles with various functional groups.
Scientific Research Applications
6,6’-Dimethyl 5,5’-dibromo-2H,2’H,3H,3’H-[1,1’-biindole]-6,6’-dicarboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of 6,6’-Dimethyl 5,5’-dibromo-2H,2’H,3H,3’H-[1,1’-biindole]-6,6’-dicarboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
5,5’-Dibromo-2,2’-dimethyl-1,1’-biindole: Lacks the carboxylate groups, leading to different chemical reactivity and biological activity.
6,6’-Dimethyl-2H,2’H,3H,3’H-[1,1’-biindole]-6,6’-dicarboxylate: Lacks the bromine atoms, resulting in different substitution reactions and applications.
Properties
IUPAC Name |
methyl 5-bromo-1-(5-bromo-6-methoxycarbonyl-2,3-dihydroindol-1-yl)-2,3-dihydroindole-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Br2N2O4/c1-27-19(25)13-9-17-11(7-15(13)21)3-5-23(17)24-6-4-12-8-16(22)14(10-18(12)24)20(26)28-2/h7-10H,3-6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGFLYXQTGWNEAU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C2CCN(C2=C1)N3CCC4=CC(=C(C=C43)C(=O)OC)Br)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Br2N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.